Melianol

protolimonoid biosynthesis metabolic engineering oxidosqualene cyclase

Melianol (CAS 16838-01-0) is a tetracyclic triterpenoid of the tirucallane structural subclass, carrying the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol. It is classified as a protolimonoid—the immediate biosynthetic precursor to all limonoids (e.g., azadirachtin, nomilin) and quassinoids.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 16838-01-0
Cat. No. B1676181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelianol
CAS16838-01-0
SynonymsMelianol;  Deacetylturreanthin; 
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C)O)C
InChIInChI=1S/C30H48O4/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(33-25(17)32)24-27(3,4)34-24/h8,17-19,21-25,31-32H,9-16H2,1-7H3/t17?,18-,19+,21-,22?,23+,24?,25-,28-,29+,30-/m1/s1
InChIKeyDABHSVCBZNIZDT-WFJMIKGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Melianol (CAS 16838-01-0): Procurement-Relevant Identity, Class, and Physicochemical Profile of a Protolimonoid Triterpene


Melianol (CAS 16838-01-0) is a tetracyclic triterpenoid of the tirucallane structural subclass, carrying the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol . It is classified as a protolimonoid—the immediate biosynthetic precursor to all limonoids (e.g., azadirachtin, nomilin) and quassinoids [1]. First isolated from Melia azedarach L. (chinaberry) fruits and subsequently from Azadirachta indica leaves and Citrus sinensis, melianol features a distinctive C-21,23:24,25-diepoxy hemiacetal side chain rarely found in other tirucallanes [2]. Its calculated LogP of approximately 5.85 and polar surface area of 62.22 Ų indicate substantial lipophilicity, relevant to formulation considerations .

Melianol (CAS 16838-01-0): Why In-Class Tirucallane Triterpenoids Cannot Be Treated as Interchangeable Commodities


Melianol occupies a functionally singular position within the tirucallane triterpene class that renders generic substitution scientifically indefensible. Unlike its closest structural analogs—melianone (a C-21 ketone) and tirucallol (lacking hemiacetal functionality)—melianol possesses a biosynthetically primed C-21,23:24,25-diepoxy hemiacetal side chain that serves as the obligate substrate for downstream scaffold rearrangement and furan ring formation [1]. Three conserved cytochrome P450 enzymes (CYP71CD2, CYP71BQ5 from M. azedarach; CYP71CD1, CYP71BQ4 from C. sinensis) specifically oxidize tirucalla-7,24-dien-3β-ol to yield melianol through a three-step oxidation–spontaneous hemiacetal cyclization sequence, and no alternative protolimonoid product is produced by this enzymatic system [1]. Furthermore, melianol has been experimentally confirmed as the shared intermediate at the branch point of both limonoid and quassinoid biosynthetic pathways across three plant families (Meliaceae, Rutaceae, Simaroubaceae), whereas melianone and tirucallol cannot access quassinoid biosynthesis [2]. In antifeedant screens, melianol co-clusters with melianone and meliantriol as a 'strong antifeedant' against Pieris rapae, in contrast to melianoninol and vanillic acid which show markedly lower activity, demonstrating that even minor structural variations within the fruit extract yield functionally discrete activity profiles [3]. These orthogonal lines of evidence establish that procurement decisions cannot substitute melianol with a generic tirucallane based on skeletal similarity alone.

Melianol (CAS 16838-01-0): Quantitative Comparative Evidence for Scientific Selection and Procurement


Biosynthetic Exclusivity: Melianol Is the Sole Protolimonoid Intermediate Formed by Characterized CYP71 Enzymes from Tirucalla-7,24-dien-3β-ol

Co-expression of the oxidosqualene cyclase MaOSC1 with either the M. azedarach cytochrome P450 pair MaCYP71CD2 + MaCYP71BQ5 or the C. sinensis pair CsCYP71CD1 + CsCYP71BQ4 in Nicotiana benthamiana yields a single protolimonoid product: melianol. No melianone, tirucallol, or alternative triterpene alcohol is detectable as a product of these three-enzyme systems [1]. This contrasts with the broader triterpene cyclase class, where single oxidosqualene cyclases frequently generate multiple products (e.g., β-amyrin synthases producing >3 triterpene alcohols). The comparison data establish that melianol—not melianone, not tirucalla-7,24-dien-3β-ol, not any other tirucallane—is the exclusive committed intermediate for limonoid and quassinoid biosynthesis [2].

protolimonoid biosynthesis metabolic engineering oxidosqualene cyclase

Enzymatic Gate Specificity: Melianol Requires Three Consecutive CYP71 Oxidations; Tirucallol and Euphol Require Zero or Different Modifications

The conversion of tirucalla-7,24-dien-3β-ol to melianol requires three sequential oxidations catalyzed by two CYP71 family enzymes: epoxidation at C-24,25 by CYP71CD (or ortholog), hydroxylation at C-21 by CYP71BQ (or ortholog), and a second CYP71BQ-mediated oxidation enabling spontaneous hemiacetal formation with the C-23 hydroxyl [1]. This represents a net gain of three oxygen atoms and formation of two new heterocyclic rings. By contrast, tirucallol (Δ8, 20α-H) is the direct cyclization product of oxidosqualene requiring zero downstream oxidative modifications to accumulate [2]. Euphol, the euphane (20R) isomer, similarly requires no post-cyclization oxidation for accumulation but is preferentially incorporated into nimbolide biosynthesis over tirucallol in A. indica feeding experiments, demonstrating steric discrimination at the cyclase level [2]. The differential enzymatic processing burden (three oxidations for melianol vs. zero for tirucallol) translates into fundamentally different utility: melianol is the activated, late-stage protolimonoid scaffold, while tirucallol and euphol are inert terminal cyclization products in the limonoid context.

substrate specificity P450 enzymology triterpene functionalization

Physicochemical Differentiation: Melianol Exhibits a Calculated LogP of 5.85 vs. Melianone's Differential Polarity Arising from C-21 Ketone vs. Hemiacetal

Melianol (C30H48O4, MW 472.70) has a calculated LogP (octanol-water partition coefficient) of 5.85 and a topological polar surface area (tPSA) of 62.22 Ų . While a directly measured LogP for melianone (C30H48O4, same molecular formula, MW 472.70) is not publicly available from authoritative databases, the constitutional isomerism between these two compounds—melianol bearing a hemiacetal-containing diepoxy side chain vs. melianone bearing a C-21 ketone and C-24,25 epoxide—predicts measurably different chromatographic retention behavior and differential hydrogen-bonding capacity. The hemiacetal hydroxyl of melianol introduces an H-bond donor absent in melianone, altering solubility parameters in polar aprotic solvents and potentially affecting membrane permeability in cell-based assays [1]. This structural distinction is directly relevant to procurement for formulation development: compounds requiring dissolution in DMSO or ethanol for bioassay will exhibit different solubility limits and stability profiles.

LogP PSA drug-likeness formulation

Antifeedant Activity Classification: Melianol Co-Clusters with Melianone and Toosendanin as Strong Antifeedants Against Pieris rapae; Melianoninol and Vanillic Acid Are Significantly Weaker

In a direct comparative antifeedant bioassay of compounds isolated from Melia azedarach fruits against the cabbage worm Pieris rapae, melianol, melianone, meliandiol, meliantriol, and toosendanin were all classified as possessing strong antifeedant activities, while melianoninol, vanillic acid, and vanillin showed much lower antifeedant activity [1]. This internal study-internal comparison directly differentiates melianol from the weakly active co-isolates melianoninol and vanillic acid. However, quantitative AFC50 values for melianol specifically were not reported in the available abstract or indexed record; the classification is qualitative (strong vs. much lower). This contrasts with a 2020 study on Melia toosendan limonoids where AFC50 values for 11 limonoids ranged from 0.11 to 1.79 mM against P. rapae, providing a benchmark for strong antifeedants, though melianol was not among the compounds tested in that quantitative panel [2].

antifeedant Pieris rapae Melia azedarach agricultural pest management

Pharmacological Derivatization Potential: 3-α-Tigloyl-Melianol Exhibits Potent Anti-Flavivirus Activity (EC50 3–11 μM); Unmodified Melianol Serves as the Essential Scaffold for This Activity Class

The 3-α-tigloyl ester derivative of melianol (3-α-tigloyl-melianol) demonstrated potent antiviral activity against three flaviviruses—West Nile virus (WNV), Dengue virus serotype 2 (DENV-2), and Yellow Fever virus (YFV)—with EC50 values ranging from 3 to 11 μM in BHK-21 cell-based plaque reduction assays, while maintaining a selectivity index (CC50/EC50) exceeding 6.7-fold at the tested concentrations (CC50 = 20 μM for BHK-21) [1]. Mode-of-action studies indicated that 3-α-tigloyl-melianol acts as an inhibitor of viral entry or a very early event in the flavivirus life cycle, rather than as a virucidal agent [1]. By comparison, melianone (the C-21 ketone lacking the hemiacetal) showed comparable anti-flavivirus potency in the same study, while methyl kulonate (a ring-opened derivative) was inactive against flaviviruses but active against Mycobacterium tuberculosis (MIC 70 μM). This establishes the melianol scaffold as a critical pharmacophoric core that, upon appropriate C-3 esterification, yields entry-inhibitory activity against medically important flaviviruses—a property not shared by the limonoid degradation product methyl kulonate [1].

antiviral Flavivirus structure–activity relationship dengue

Cross-Phylogenetic Pathway Conservation: Melianol Is the Shared Intermediate for Both Limonoid and Quassinoid Biosynthesis Across Meliaceae, Rutaceae, and Simaroubaceae; Squalene-Derived Comparators Are Not

Enzymatic characterization in Ailanthus altissima (Simaroubaceae) demonstrated that the first three committed steps of quassinoid biosynthesis are identical to those of limonoid biosynthesis and converge on melianol as the shared protolimonoid intermediate [1]. An A. altissima oxidosqualene cyclase (AaOSC1) produces tirucalla-7,24-dien-3β-ol, which is then oxidized by two CYP71 monooxygenases (AaCYP71CD3 and AaCYP71BQ6) to yield melianol—the same compound produced by the M. azedarach and C. sinensis enzyme systems [2]. No formation of quassinoids or limonoids is possible without first generating melianol. This cross-family conservation (Meliaceae, Rutaceae, Simaroubaceae) establishes melianol as a phylogenetically validated, evolutionarily ancient intermediate, whereas tirucallol—while structurally a potential precursor—is not the natural substrate for CYP71-mediated protolimonoid formation and does not accumulate in quassinoid-producing plants at the pathway branch point [1].

quassinoid biosynthesis phylogenetic conservation Ailanthus altissima specialized metabolism

Melianol (CAS 16838-01-0): Evidence-Backed Research and Industrial Application Scenarios


Metabolic Engineering of Limonoid or Quassinoid Production in Heterologous Hosts

The PNAS 2019 and Frontiers in Plant Science 2022 studies [REFS-1, REFS-2] collectively establish melianol as the essential protolimonoid intermediate that must be produced before any downstream limonoid or quassinoid can be biosynthesized. Research programs engineering Saccharomyces cerevisiae, Nicotiana benthamiana, or other heterologous chassis for azadirachtin, nomilin, or quassinoid production should procure authenticated melianol as the analytical reference standard for GC-MS/LC-MS/MS verification of pathway completion. The three-enzyme system (OSC + CYP71CD + CYP71BQ) has been fully characterized and is available for co-expression [1].

Botanical Insect Antifeedant Development and Structure–Activity Relationship Studies

Melianol belongs to the 'strong antifeedant' cluster of M. azedarach triterpenes against Pieris rapae, alongside melianone, meliandiol, meliantriol, and toosendanin [3]. The qualitative activity differential vs. the weakly active co-metabolites melianoninol and vanillic acid makes melianol a relevant reference compound for structure–activity relationship studies exploring the contribution of the diepoxy-hemiacetal side chain to antifeedant potency. Direct AFC50 determination for melianol remains a literature gap that procurement of pure compound can address.

Anti-Flavivirus Drug Discovery Starting Scaffold

The PLOS ONE 2015 study demonstrated that C-3 esterification of the melianol scaffold (yielding 3-α-tigloyl-melianol) produces potent flavivirus entry inhibitors with EC50 values of 3–11 μM against DENV-2, WNV, and YFV [4]. Medicinal chemistry programs exploring C-3 ester diversification for improved potency, selectivity, or pharmacokinetic properties should procure melianol as the starting material, not the ring-opened kulonate scaffold which lacks anti-flavivirus activity [4].

Natural Product Authenticity and Quality Control Reference Standard

Melianol (CAS 16838-01-0, C30H48O4, MW 472.70) is a well-characterized compound with published 1H and 13C NMR assignments [5], a calculated LogP of 5.85, and a tPSA of 62.22 Ų . For natural product chemistry laboratories isolating compounds from Melia, Azadirachta, or Citrus species, authenticated melianol serves as a co-TLC/HPLC reference standard to confirm identity and purity of isolated material, and its distinct hemiacetal-containing diepoxy side chain provides unambiguous spectroscopic differentiation from the isomeric melianone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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